molecular formula C24H39NO5S B10782111 Zenazocine mesylate CAS No. 74559-85-6

Zenazocine mesylate

Cat. No.: B10782111
CAS No.: 74559-85-6
M. Wt: 453.6 g/mol
InChI Key: GLJVRAXBUACXBP-HZLAGBECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Zenazocine Mesylate involves multiple steps, starting from the appropriate benzomorphan precursor. The synthetic route typically includes:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Zenazocine Mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed include ketones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Zenazocine Mesylate is similar to other benzomorphan opioids such as:

This compound is unique due to its specific receptor binding profile and the balance of agonistic and antagonistic activities at different opioid receptors .

Properties

CAS No.

74559-85-6

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid

InChI

InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1

InChI Key

GLJVRAXBUACXBP-HZLAGBECSA-N

Isomeric SMILES

CC(C)CCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Canonical SMILES

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.